N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a halogenated aryl group and a substituted pyrimidinyloxy moiety. Its structure comprises:
- Aromatic region: A 2-chloro-4-fluorophenyl group attached to the acetamide nitrogen.
- Pyrimidine core: A 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl group linked via an ether oxygen to the acetamide carbonyl. The methyl and 4-methylpiperidinyl substituents may influence solubility, steric bulk, and hydrogen-bonding capacity.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the pyrimidine and piperidine motifs are pharmacophoric elements.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O2/c1-12-5-7-25(8-6-12)19-22-13(2)9-18(24-19)27-11-17(26)23-16-4-3-14(21)10-15(16)20/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIBMNFQYKPJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.
Synthesis of the pyrimidinyl intermediate: This involves the preparation of a pyrimidine ring, which is then functionalized with a methyl group and a piperidinyl group.
Coupling reaction: The final step involves coupling the chloro-fluorophenyl intermediate with the pyrimidinyl intermediate using appropriate reagents and catalysts to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide exerts its effects involves interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ()
- Structural difference : The phenyl group lacks the 2-chloro substituent and has a single fluorine at the ortho position (vs. 2-chloro-4-fluoro in the target compound).
- Implications :
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (Praveen et al., 2011; )
- Structural difference : Replaces the pyrimidinyloxy group with a naphthalene ring and shifts the chloro substituent to the meta position.
- Implications :
Variations in the Heterocyclic Core
2-[(5,7-dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide (Wen et al., 2010; )
- Structural difference: Features a quinoline core with bromine substituents instead of pyrimidine.
- The methoxy group on the phenyl ring may enhance solubility but reduce metabolic stability .
Substituent Effects on Piperidine and Pyrimidine Moieties
The 4-methylpiperidin-1-yl group in the target compound contributes to:
- Conformational flexibility : The piperidine ring’s chair conformation may optimize binding pocket fit.
- Basicity : The tertiary amine could facilitate protonation at physiological pH, enhancing solubility.
In contrast, analogs like N-[4-(benzylsulfamoyl)phenyl]acetamide (Jone et al., 2010; ) replace the piperidine with a sulfamoylbenzyl group, drastically altering electronic and steric properties .
Data Table: Structural and Hypothesized Property Comparisons
Note: Molecular weights and logP values are estimates based on structural features.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s pyrimidine core and acetamide linkage are amenable to modular synthesis, similar to methods used for analogs in and .
- Crystallographic Insights : Structural determination of analogs (e.g., via SHELX software; ) reveals that chloro/fluoro substituents influence crystal packing and molecular conformation, which may correlate with bioactivity .
- Structure-Activity Relationships (SAR): Halogen placement on the phenyl ring (2-chloro-4-fluoro vs. 3-chloro-4-fluoro) affects steric and electronic interactions with target proteins.
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 392.85 g/mol. The structural complexity arises from the combination of a chloro-fluorophenyl group, a methylpiperidinyl moiety, and a pyrimidinyl group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClFN4O2 |
| Molecular Weight | 392.85 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1226426-88-5 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may modulate the activity of these targets, influencing cellular processes such as apoptosis, proliferation, and signaling pathways.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anti-Cancer Activity : Preliminary studies suggest that this compound exhibits significant anti-cancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity against various tumors .
- Neurological Disorders : Given its structural similarity to known neuroactive compounds, it is being investigated for its potential role in treating disorders such as narcolepsy and other sleep-related conditions.
- Biochemical Probes : The compound is also being explored as a biochemical probe to study specific cellular mechanisms due to its ability to selectively bind to certain receptors .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-Cancer | Induces apoptosis in MCF cell lines | |
| Neurological | Potential effects on sleep disorders | |
| Biochemical Probes | Selective receptor binding |
Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis : The compound can be synthesized through multiple steps involving the formation of intermediates from chloro-fluorophenyl and pyrimidinyl precursors .
- In Vitro Studies : In vitro assays have demonstrated its effectiveness against various cancer cell lines, with significant reductions in cell viability observed at specific concentrations .
- Comparative Studies : Comparative analyses with similar compounds have shown that this compound possesses unique properties that enhance its biological activity, particularly in terms of receptor affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
